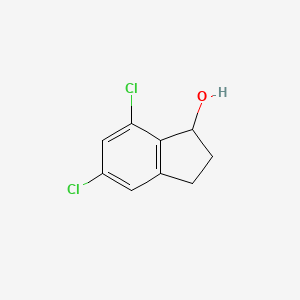

5,7-dichloro-2,3-dihydro-1H-inden-1-ol

Overview

Description

5,7-dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position of the indanone ring

Preparation Methods

The synthesis of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of indanone derivatives. One common method includes the bromination of indanone using N-bromosuccinimide (NBS) followed by a reaction with carbamate to form the corresponding dinitrile . This intermediate can then be hydrolyzed to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5,7-dichloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-dichloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

5,7-dichloro-2,3-dihydro-1H-inden-1-ol can be compared with other indanone derivatives, such as:

5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: Used in organic synthesis and as a building block for non-fullerene acceptors in solar cells.

1H-Inden-1-ol, 2,3-dihydro-: Another indanone derivative with similar structural features but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

5,7-Dichloro-2,3-dihydro-1H-inden-1-ol (referred to as DCPIB) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through chlorination of indanone derivatives. The synthesis often employs advanced methods such as continuous flow reactors to optimize yield and purity. The compound contains hydroxyl and chlorine functional groups that are crucial for its biological interactions.

Research indicates that DCPIB exhibits multiple mechanisms of action:

- Inhibition of Ion Channels : DCPIB has been identified as a reversible and selective blocker of volume-regulated anion channels (VRAC), significantly inhibiting hypotonic solution-induced Cl currents in various cell types. For instance, it demonstrated a 50% inhibition at concentrations as low as 4.1 µM in calf pulmonary artery endothelial cells.

- Enzyme Interaction : The compound's hydroxyl group allows it to form hydrogen bonds with specific enzymes or receptors, potentially inhibiting their activity. This interaction is particularly relevant in biochemical assays where enzyme inhibition is measured.

Antimicrobial Activity

DCPIB and its derivatives have been studied for their antimicrobial properties. The presence of chlorine atoms in the structure enhances binding affinity to microbial targets. Preliminary studies suggest that DCPIB may inhibit bacterial enzymes or disrupt cell membranes, contributing to its antimicrobial effects .

Anticancer Potential

In anticancer research, DCPIB has shown promise in interfering with cellular signaling pathways and inducing apoptosis in cancer cells. Its structural features allow for effective interaction with cancer-related molecular targets, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on Ion Channel Inhibition :

- Objective : To assess the inhibitory effects of DCPIB on VRAC.

- Findings : Demonstrated significant inhibition of Cl currents at low concentrations in endothelial cells, indicating potential therapeutic applications in conditions where ion channel regulation is critical.

- Antimicrobial Efficacy :

- Anticancer Activity Evaluation :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 4,6-Dichloro-2,3-dihydro-1H-inden-1-ol | Antimicrobial & Anticancer | Effective against various pathogens; induces apoptosis |

| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Antimalarial | Potent against P. falciparum with low IC50 values |

| Pyrrole Derivatives | Antibacterial | Demonstrated good activity against S. aureus and E. coli |

Properties

IUPAC Name |

5,7-dichloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBZPTHVBLQOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.